molecular formula C10H13ClS B8780854 [(4-Chlorobutyl)sulfanyl]benzene CAS No. 14633-31-9

[(4-Chlorobutyl)sulfanyl]benzene

Cat. No. B8780854
CAS RN: 14633-31-9
M. Wt: 200.73 g/mol
InChI Key: OMSCMJGUCKTCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Chlorobutyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C10H13ClS and its molecular weight is 200.73 g/mol. The purity is usually 95%.
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properties

CAS RN

14633-31-9

Product Name

[(4-Chlorobutyl)sulfanyl]benzene

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

4-chlorobutylsulfanylbenzene

InChI

InChI=1S/C10H13ClS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

OMSCMJGUCKTCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11 g (0.1 mol) of thiophenol and 18.9 g (0.11 mol) of 1-bromo-4-chlorobutane are mixed at ordinary temperature in a 250 ml flask equipped with a condenser, a thermometer and a dropping funnel. 100 ml of ethanol are added, the mixture is heated to 40° C and 20 ml of 5N NaOH are then added dropwise at this temperature. The speed of addition of the sodium hydroxide is regulated so as to have a reaction medium of neutral pH. When the addition is complete, the reactants are left in contact at 40° C for 3 hours, the alcohol is then evaporated, the oil is extracted with ether and the ether solution is washed with 2N NaOH and then with water. Thereafter the organic phase is dried over MgSO4, the ether is evaporated and a yellow oil ia obtained, which crystallises from ethanol. (18.4 g; 0.092 mol; yield: about 92%).
Quantity
11 g
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Reaction Step One
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18.9 g
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reactant
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20 mL
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reactant
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Prepared by Procedure R and Scheme Z using benzenethiol and 1-bromo-4-chlorobutane.
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0 (± 1) mol
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reactant
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0 (± 1) mol
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